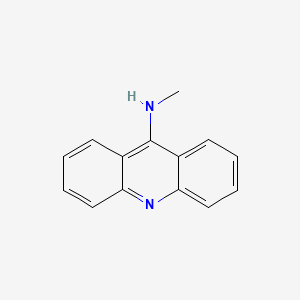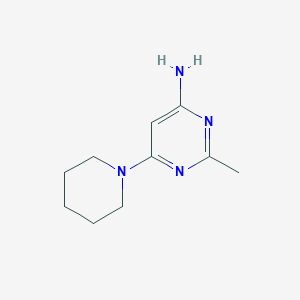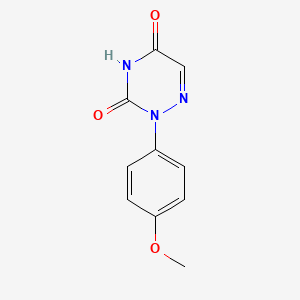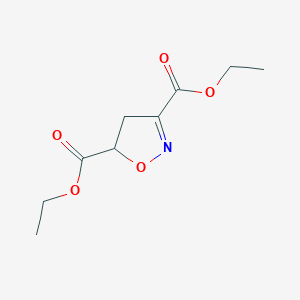
9-(Methylamino)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Methylamino)acridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an acridine core with a methylamino group attached at the 9th position, which imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylamino)acridine typically involves the introduction of a methylamino group to the acridine core. One common method is the reaction of acridine with methylamine under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Methylamino)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridine compounds, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
9-(Methylamino)acridine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent dye for staining biological samples and studying cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 9-(Methylamino)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerase, leading to apoptosis and cell death in cancer cells. The compound’s interaction with DNA and related enzymes is a key factor in its biological activity.
Comparaison Avec Des Composés Similaires
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase.
Proflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness: 9-(Methylamino)acridine is unique due to the presence of the methylamino group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives. This modification allows for more targeted interactions with DNA and enzymes, making it a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
22739-29-3 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-methylacridin-9-amine |
InChI |
InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |
Clé InChI |
BSDDSRKVZZVVQX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)
![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)

![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
![2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11770927.png)






![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
